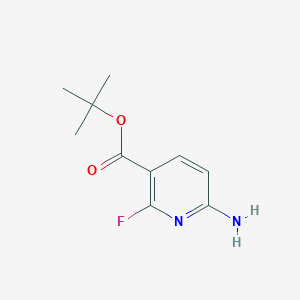
tert-Butyl 6-amino-2-fluoronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-amino-2-fluoronicotinate is a chemical compound that belongs to the class of fluoropyridines It is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-2-fluoropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by reduction to introduce the amino group. The fluorine atom is often introduced via electrophilic fluorination. The tert-butyl ester group can be added through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 6-amino-2-fluoronicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
tert-Butyl 6-amino-2-fluoronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and markers.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 6-amino-2-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 2,6-di-tert-butyl-4-methylpyridine
Uniqueness
tert-Butyl 6-amino-2-fluoronicotinate is unique due to the combination of its functional groups. The presence of both an amino group and a fluorine atom on the pyridine ring provides distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H13FN2O2 |
|---|---|
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
tert-butyl 6-amino-2-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)6-4-5-7(12)13-8(6)11/h4-5H,1-3H3,(H2,12,13) |
Clé InChI |
CRVPYYUHKNQFIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(N=C(C=C1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(Methoxymethyl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B8537793.png)
![tert-butyl (RS)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethylcarbamate](/img/structure/B8537804.png)
![Dimethyl 7-oxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-6,8-dicarboxylate](/img/structure/B8537806.png)
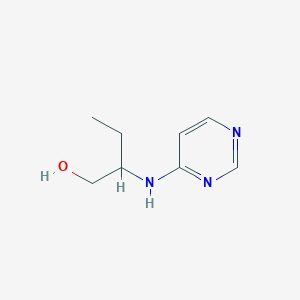
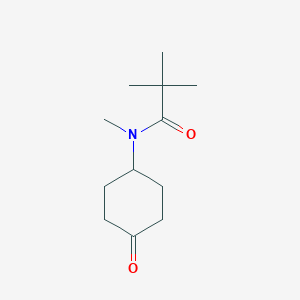
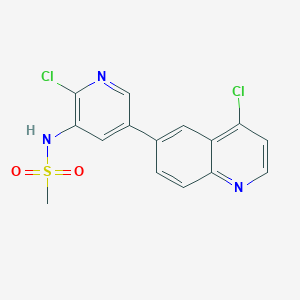

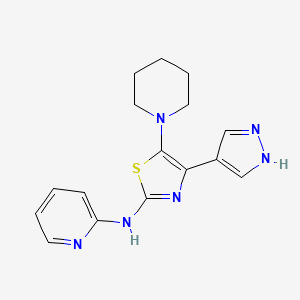
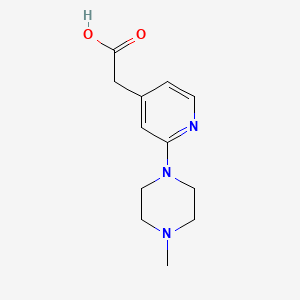
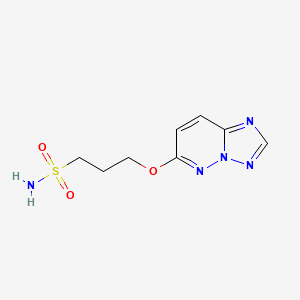

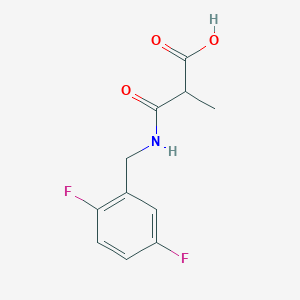
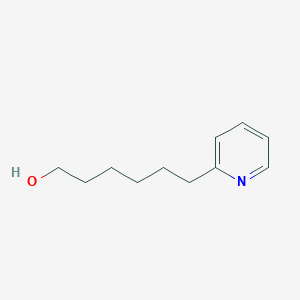
![[2-(5-Bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8537891.png)
